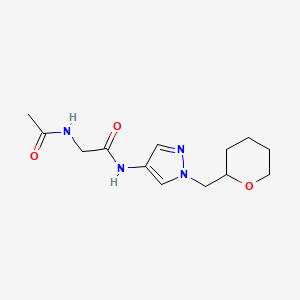![molecular formula C20H23N3O4 B2405990 (2,3-Dihidrobenzo[b][1,4]dioxin-2-il)(4-((2,6-dimetilpirimidin-4-il)oxi)piperidin-1-il)metanona CAS No. 2034558-25-1](/img/structure/B2405990.png)
(2,3-Dihidrobenzo[b][1,4]dioxin-2-il)(4-((2,6-dimetilpirimidin-4-il)oxi)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto se puede utilizar en la síntesis de otras moléculas orgánicas complejas. Por ejemplo, se ha discutido en el contexto de la síntesis de Doxazosina . El proceso de síntesis involucra varios pasos, incluida la bromación, la formación de 1,4-dioxano a través de pirocatecol y la escisión del grupo metilo con LiOH .
Cristalografía
El compuesto se ha estudiado en el campo de la cristalografía . Se analizó la estructura cristalina de un derivado del compuesto, proporcionando información valiosa sobre su geometría molecular e interacciones intermoleculares .
Eliminación de Compuestos Dicarbonílicos Reactivos
La investigación ha identificado ciertos compuestos capaces de eliminar compuestos dicarbonílicos reactivos como el metilglioxal (MG), que está involucrado en la formación de productos finales de glicación avanzada (AGE) asociados con complicaciones diabéticas. Este compuesto podría utilizarse potencialmente en este contexto.
Ensayo de Citotoxicidad
El compuesto podría utilizarse potencialmente en ensayos de citotoxicidad. Estos ensayos se utilizan para evaluar la toxicidad potencial de una sustancia para las células .
Actividad Antimicrobiana
Algunos derivados del compuesto se han probado por su actividad antimicrobiana . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.
Mecanismo De Acción
Mode of Action
It is suggested that it may interact with its targets through a series of chemical reactions . The exact nature of these interactions and the resulting changes in the biological system are yet to be elucidated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-19(22-14(2)21-13)26-15-7-9-23(10-8-15)20(24)18-12-25-16-5-3-4-6-17(16)27-18/h3-6,11,15,18H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYCVPETNARGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)


![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)





![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)


